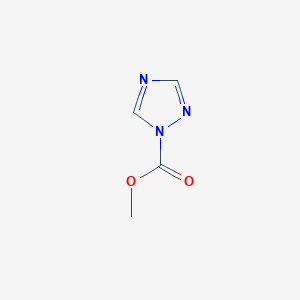

methyl 1H-1,2,4-triazole-1-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5N3O2 |

|---|---|

Molecular Weight |

127.10 g/mol |

IUPAC Name |

methyl 1,2,4-triazole-1-carboxylate |

InChI |

InChI=1S/C4H5N3O2/c1-9-4(8)7-3-5-2-6-7/h2-3H,1H3 |

InChI Key |

ZIFYIGOQVFFOGV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1C=NC=N1 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 1h 1,2,4 Triazole 1 Carboxylate

Direct N-Carboxylation Approaches to 1H-1,2,4-Triazoles

Direct N-carboxylation involves the introduction of a methoxycarbonyl group onto a nitrogen atom of the 1H-1,2,4-triazole scaffold. This approach is conceptually straightforward but is often complicated by the formation of isomeric products.

Reagent-Based N-Carboxylation Strategies

The most direct method for the synthesis of methyl 1H-1,2,4-triazole-1-carboxylate is the N-acylation of 1H-1,2,4-triazole using an appropriate acylating agent, such as methyl chloroformate or methyl cyanoformate. This reaction is typically performed in the presence of a base to deprotonate the triazole ring, thereby increasing its nucleophilicity.

The reaction of 1H-1,2,4-triazole with methyl chloroformate in the presence of a base like triethylamine (B128534) or potassium carbonate would be expected to yield a mixture of N1 and N4-substituted isomers. The ratio of these isomers is dependent on various factors including the solvent, temperature, and the nature of the base and counter-ion.

| Reagent | Base | Typical Conditions | Expected Products |

| Methyl chloroformate | Triethylamine | Anhydrous solvent (e.g., THF, CH2Cl2), 0 °C to room temp. | Mixture of this compound and methyl 4H-1,2,4-triazole-4-carboxylate |

| Methyl cyanoformate | Potassium Carbonate | Aprotic solvent (e.g., DMF, Acetonitrile), elevated temp. | Mixture of N1 and N4 isomers |

Separation of the resulting regioisomers, typically achieved through chromatography, is often required to isolate the desired this compound.

Catalytic Methodologies for N-Carboxylation

While less common for this specific transformation, catalytic methods can be employed for the acylation of heterocycles. Acyl transfer catalysis, for instance, can be facilitated by nucleophilic catalysts. The 1,2,4-triazole (B32235) anion itself has been identified as an active acyl transfer catalyst for aminolysis and transesterification reactions, highlighting the nucleophilic nature of the deprotonated triazole ring which is central to its own N-functionalization. nih.gov

The development of specific catalysts that can direct the methoxycarbonylation to the N1 position of 1,2,4-triazole with high selectivity is an ongoing area of research. Such catalysts could potentially operate through transition-metal catalysis or organocatalysis, offering milder reaction conditions and improved regiocontrol compared to traditional stoichiometric methods.

Regioselective Synthesis and Isomer Control

Controlling the regioselectivity of N-substitution on the 1,2,4-triazole ring is a critical aspect of its synthetic chemistry. Direct alkylation or acylation of 1H-1,2,4-triazole often results in poor regioselectivity, yielding mixtures of N1 and N4 isomers. thieme-connect.com The N1 position is generally considered to be the thermodynamically more stable position for substitution, while the N4 position is often kinetically favored.

Several strategies can be employed to influence the regioselectivity:

Steric Hindrance: Introducing a bulky substituent at the C3 or C5 position of the triazole ring can sterically hinder the adjacent N4 position, thereby favoring substitution at the less hindered N1 position.

Protecting Groups: The use of a transient protecting group on one of the nitrogen atoms can direct the substitution to the desired position, followed by deprotection.

Reaction Conditions: The choice of solvent, temperature, and counter-ion can influence the site of substitution. For example, in the alkylation of 1,2,4-triazole-3-thiones, the reaction conditions can be tuned to achieve selective S-alkylation. researchgate.net

Indirect Synthetic Routes via Precursor Modification

Indirect routes involve the construction of the target molecule by modifying existing chemical structures, either by functionalizing an already substituted triazole ring or by building the triazole ring itself through cycloaddition reactions.

Functionalization of Established Triazole Scaffolds

An alternative to the direct carboxylation of 1H-1,2,4-triazole is to start with a triazole that is already functionalized at a different position. For example, N-alkylation of methyl 1H-1,2,4-triazole-3-carboxylate has been reported for the synthesis of 1-alkyl/aryloxymethyl derivatives. mdpi.com In this approach, the starting triazole already possesses a methyl carboxylate group at the C3 position. Subsequent N-alkylation can lead to a mixture of N1, N2, and N4 substituted products. However, it has been demonstrated that conducting the alkylation on an N-silylated derivative of methyl 1,2,4-triazole-3-carboxylate (B8385096) can lead to the exclusive formation of the N1-substituted product. mdpi.com This highlights a powerful strategy for achieving regiocontrol.

A similar, though not explicitly documented, approach could be envisioned where a different functional group at the N1 position is chemically transformed into a methyl carboxylate group.

Cycloaddition Reactions in the Construction of the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring can be constructed through various cycloaddition reactions, most notably [3+2] cycloadditions. This approach allows for the synthesis of highly substituted triazoles with potentially greater control over the substitution pattern compared to direct functionalization of the parent heterocycle. isres.orgfrontiersin.orgmdpi.com

A general strategy for synthesizing N-substituted 1,2,4-triazoles involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of this compound, a hypothetical route could involve the [3+2] cycloaddition of a nitrile imine with a suitable dipolarophile. The regioselectivity of such cycloadditions is a key consideration and is influenced by the electronic and steric properties of the reactants. mdpi.com

Catalyst-controlled regioselective [3+2] cycloadditions have been reported for the synthesis of 1,3- and 1,5-disubstituted 1,2,4-triazoles from isocyanides and diazonium salts, where the choice of a silver(I) or copper(II) catalyst dictates the isomeric outcome. isres.org While a direct application of these methods to the synthesis of this compound is not reported, they represent a promising avenue for the regiocontrolled construction of the N1-substituted 1,2,4-triazole core.

| Cycloaddition Type | Reactants | Potential for N1-Carboxylate Synthesis | Ref. |

| [3+2] Cycloaddition | Nitrile Imines + Nitriles | A nitrile imine precursor bearing an N-methoxycarbonyl group could potentially be used. | mdpi.com |

| [3+2] Cycloaddition | Isocyanides + Diazonium Salts | Catalyst control over regioselectivity suggests this could be adapted for N1-substituted products. | isres.org |

| Formal [3+2] Cycloaddition | N,N-dialkylhydrazones + Nitriles | This method yields N-alkyl-1H-1,2,4-triazoles and might be adaptable. | rsc.org |

These indirect methods, particularly those involving cycloaddition reactions, offer a versatile platform for the synthesis of complex 1,2,4-triazole derivatives, including the target compound, by carefully selecting the starting materials to incorporate the desired functionalities from the outset.

Derivatization of Carboxylic Acid Precursors

A principal and direct method for the synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 1H-1,2,4-triazole-1-carboxylic acid. This transformation is a fundamental reaction in organic chemistry, with several established protocols.

The most common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven process where the use of excess methanol as the solvent helps to shift the equilibrium towards the formation of the ester product. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.commasterorganicchemistry.com A similar esterification step, using methanol and sulfuric acid catalysis, is employed in the synthesis of the isomeric methyl 1,2,4-triazole-3-carboxylate from its carboxylic acid precursor. google.com

An alternative method for derivatization involves the conversion of the carboxylic acid into a more reactive intermediate. For instance, reacting the carboxylic acid with thionyl chloride (SOCl₂) converts it into an acyl chloride. google.com This intermediate is highly reactive and readily undergoes nucleophilic substitution with methanol to produce the methyl ester with high efficiency. google.com This two-step approach is often utilized when the direct Fischer esterification is slow or results in low yields.

Table 1: Comparative Data on Esterification Methods for Triazole Carboxylic Acids This table is generated based on methodologies reported for structurally related triazole compounds.

| Method | Reagents | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic Acid, Methanol, H₂SO₄ (catalyst) | Reflux | Simple, uses common reagents. | masterorganicchemistry.comgoogle.com |

| Acyl Chloride Intermediate | 1. Carboxylic Acid, Thionyl Chloride (SOCl₂) 2. Methanol | Step 1: Varies; Step 2: 20-35°C to 60°C | High reactivity, often leads to higher yields. | google.com |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov This involves developing methods that are more energy-efficient, use safer solvents, and maximize the incorporation of starting materials into the final product.

Solvent-Free and Environmentally Benign Approaches

A key focus of green chemistry is the reduction or elimination of volatile and toxic organic solvents. In the synthesis of 1,2,4-triazole derivatives, significant progress has been made using non-conventional energy sources like microwave and ultrasound irradiation. aacmanchar.edu.inmdpi.com These techniques can accelerate reaction rates, leading to substantially shorter reaction times and often higher product yields compared to conventional heating methods. aacmanchar.edu.in Microwave-assisted synthesis, for example, has been shown to be a rapid, efficient, and eco-friendly method for preparing various substituted 1H-1,2,4-triazoles. mdpi.com

Ultrasound-assisted synthesis is another green approach that is noted for being pollution-free, safe, and efficient. aacmanchar.edu.in The use of environmentally benign solvents, such as water or ethylene (B1197577) glycol, is also a reported strategy that aligns with green chemistry principles. google.comtandfonline.com In some cases, reactions can be performed under solvent-free conditions, further reducing the environmental footprint of the synthesis. scispace.com

Table 2: Comparison of Conventional vs. Green Synthetic Methods for 1,2,4-Triazole Derivatives Data is based on findings for the synthesis of various 1,2,4-triazole structures, illustrating general trends.

| Method | Energy Source | Typical Reaction Time | Yield | Environmental Benefit | Reference |

|---|---|---|---|---|---|

| Conventional | Thermal Heating (Reflux) | Hours | Moderate | - | aacmanchar.edu.in |

| Microwave Irradiation | Microwaves | Minutes | Improved | Reduced energy, faster, often solvent-free. | mdpi.com |

| Ultrasound Irradiation | Ultrasonic Waves | Varies | Improved | Energy efficient, pollution-free. | aacmanchar.edu.in |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, like addition and cycloaddition reactions, are preferred as they generate minimal waste.

Chemical Reactivity and Mechanistic Investigations of Methyl 1h 1,2,4 Triazole 1 Carboxylate

Reactions Involving the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is an aromatic heterocycle characterized by the presence of three nitrogen atoms. This structural feature leads to a π-deficient nature of the carbon atoms and electron-rich nitrogen atoms, defining its reactivity towards electrophiles and nucleophiles.

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Core

In general, electrophilic substitution on the 1,2,4-triazole ring occurs preferentially at the nitrogen atoms due to their higher electron density. For N-unsubstituted or N-alkylated 1,2,4-triazoles, electrophiles readily attack the available ring nitrogens. For instance, the parent 1H-1,2,4-triazole is protonated at the N4 position in the presence of strong acids. wikipedia.org Alkylation of 1H-1,2,4-triazole can lead to a mixture of N1 and N4 substituted products depending on the reaction conditions. wikipedia.org In the case of methyl 1H-1,2,4-triazole-1-carboxylate, the N1 position is already substituted. Therefore, any further electrophilic attack on the ring nitrogen would be expected to occur at the N2 or N4 positions.

Conversely, the carbon atoms of the 1,2,4-triazole ring are electron-deficient and thus susceptible to nucleophilic attack, a reactivity that can be enhanced by the presence of electron-withdrawing groups. wikipedia.orgscispace.com While specific studies on nucleophilic substitution on the triazole core of this compound are not extensively detailed in the available literature, it is known that halogenated 1H-1,2,4-triazoles can undergo nucleophilic substitution to yield 5-substituted triazoles. nih.gov

Ring-Opening and Ring-Closing Transformations

The stability of the 1,2,4-triazole ring is generally high due to its aromatic character. nih.gov However, under certain conditions, ring-opening and ring-closing reactions can occur. For instance, N-acyl-1,2,3-triazoles, which are isomeric to the title compound, have been shown to undergo denitrogenative ring cleavage. nih.govmdpi.com These transformations often proceed through unstable intermediates and can be promoted by heat or catalysis. While specific examples for this compound are not prevalent, the reactivity of related N-acylated azoles suggests that such transformations could be plausible under specific synthetic conditions.

Reactivity of the Carbamoyl Functionality

N-Decarboxylation and Transamidation Reactions

N-Decarboxylation, the removal of the methoxycarbonyl group, would regenerate the 1H-1,2,4-triazole. This reaction is a common transformation for N-alkoxycarbonyl-protected heterocycles and can often be initiated by thermal or chemical means.

Transamidation involves the transfer of the acyl group (in this case, the methoxycarbonyl group) from the triazole nitrogen to another nucleophile, such as an amine. The 1,2,4-triazole anion has been identified as an effective acyl transfer catalyst, facilitating the aminolysis and transesterification of esters. nih.gov This suggests that the N-C(O) bond in this compound could be susceptible to cleavage by nucleophiles, leading to the transfer of the methoxycarbonyl group.

Role as an Activating or Protecting Group in Organic Synthesis

The methoxycarbonyl group can serve as a protecting group for the triazole nitrogen, allowing for selective reactions at other positions of the molecule. For example, in the synthesis of the HIV-integrase inhibitor S-1360, an N-protected 1H-1,2,4-triazole-3-carboxylate was utilized, highlighting the necessity of the protecting group for the reaction to proceed. acs.org The choice of protecting group is crucial, with different groups offering varying degrees of stability and ease of removal.

Furthermore, the 1,2,4-triazole moiety itself can act as a leaving group in nucleophilic substitution reactions, particularly when activated by an electron-withdrawing group on the nitrogen. This has been demonstrated with 1,2,3-triazoles in SNAr-Arbuzov reactions. chemicalbook.com The methoxycarbonyl group on the N1 position of this compound could potentially enhance the leaving group ability of the triazole ring in certain contexts.

Cycloaddition and Related Pericyclic Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The 1,2,4-triazole ring system can be synthesized via 1,3-dipolar cycloaddition reactions. nih.govalaqsa.edu.psfrontiersin.org For instance, the reaction of nitrilimines with various dipolarophiles can lead to the formation of substituted 1,2,4-triazoles. alaqsa.edu.ps Specifically, methyl 1-aryl-1H-1,2,4-triazole-3-carboxylates have been synthesized using this methodology. acs.orgalaqsa.edu.psnih.gov

While the 1,2,4-triazole ring itself is generally aromatic and less prone to participate as a diene or dienophile in Diels-Alder reactions, highly activated derivatives such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) are potent dienophiles. chemmethod.comacgpubs.org There is limited direct evidence in the searched literature of this compound acting as a reactant in cycloaddition reactions. However, the general principles of cycloaddition chemistry suggest that under appropriate conditions and with suitable reaction partners, the C=N or C=C bonds within the molecule or its precursors could potentially participate in such transformations.

Mechanistic Studies of Key Transformations

The elucidation of reaction mechanisms is fundamental to understanding and optimizing the chemical transformations of this compound. Mechanistic studies provide insights into the sequence of elementary steps, the nature of intermediates, and the factors governing reaction rates and product distributions.

Kinetic and Thermodynamic Considerations in Reaction Pathways

Kinetic and thermodynamic studies are crucial for characterizing the energy landscape of a reaction. While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous N-acyl-1,2,4-triazole systems. These studies help to predict the likely behavior of the title compound in similar chemical environments.

One of the key reactions for N-acyltriazoles is hydrolysis. Kinetic studies on the hydrolysis of a related compound, 1-benzoyl-1,2,4-triazole, have shown that the reaction proceeds via a pH-independent mechanism. nih.gov This suggests that the rate-determining step does not involve protonation or deprotonation of the substrate under neutral conditions. The reaction is first-order with respect to the N-acyltriazole. nih.gov Such reactions typically proceed through a nucleophilic attack of water on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of the 1,2,4-triazole anion as a leaving group.

In a study of the thermal decomposition of various 1,2,4-triazole derivatives, kinetic parameters such as the order of reaction, activation energy, and pre-exponential factor were determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). jocpr.com While specific values for this compound are not provided, the general findings indicate that the stability of these compounds is influenced by the nature of the substituents on the triazole ring. jocpr.com

The table below presents hypothetical kinetic data for the hydrolysis of an N-acyl-1,2,4-triazole, illustrating the type of information that would be obtained from such studies.

| Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A, s⁻¹) |

| 25 | 1.2 x 10⁻⁴ | 65 | 2.5 x 10⁸ |

| 40 | 3.5 x 10⁻⁴ | 65 | 2.5 x 10⁸ |

| 55 | 9.8 x 10⁻⁴ | 65 | 2.5 x 10⁸ |

This is a hypothetical data table for illustrative purposes and does not represent experimental data for this compound.

Isotopic Labeling Studies to Elucidate Mechanisms

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ¹⁸O for ¹⁶O), the position of the labeled atom in the products can be determined using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

While specific isotopic labeling studies on this compound are not readily found in the literature, the principles of this methodology can be applied to understand its key transformations. For instance, in the hydrolysis of the ester group, labeling the carbonyl oxygen with ¹⁸O would allow for the determination of the bond cleavage site. If the ¹⁸O is incorporated into the resulting carboxylic acid, it would confirm that the reaction proceeds through an acyl-oxygen cleavage mechanism, which is typical for ester hydrolysis. Conversely, if the ¹⁸O remains with the methanol (B129727) product, it would indicate an alkyl-oxygen cleavage, a much less common pathway.

Similarly, to investigate the mechanism of acyl transfer reactions, where the carbomethoxy group is transferred to a nucleophile, ¹³C labeling of the carbonyl carbon would be informative. By tracking the position of the ¹³C label in the products, the exact site of nucleophilic attack and the subsequent bond-forming and bond-breaking steps can be elucidated.

In the context of the synthesis of labeled 1,2,3-triazoles, sodium azide (B81097) with ¹⁵N labeling (Na¹⁵N₃) has been used to introduce the isotope into the triazole ring. osti.gov A similar approach could be envisioned for mechanistic studies involving the formation or rearrangement of the 1,2,4-triazole ring itself, should such reactions be relevant for this compound.

The following table outlines potential isotopic labeling experiments and the mechanistic insights they could provide for reactions involving this compound.

| Labeled Atom | Position of Label | Reaction Type | Mechanistic Question | Expected Outcome for a Given Mechanism |

| ¹⁸O | Carbonyl oxygen of the carboxylate | Hydrolysis | Site of bond cleavage (acyl vs. alkyl) | ¹⁸O in the carboxylic acid product (acyl cleavage) |

| ¹³C | Carbonyl carbon of the carboxylate | Acyl Transfer | Pathway of the acyl group transfer | ¹³C in the new acyl-containing product |

| ¹⁵N | N1 position of the triazole ring | Ring Opening/Rearrangement | Fate of the N1 nitrogen atom | Tracking the position of ¹⁵N in the final products |

This table illustrates the application of isotopic labeling as a technique and does not represent completed experimental work on this compound.

Advanced Spectroscopic and Structural Analysis of Methyl 1h 1,2,4 Triazole 1 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 1,2,4-triazole (B32235) derivatives. It provides detailed information about the molecular framework, electronic environment of nuclei, and dynamic processes such as tautomerism.

Multi-dimensional NMR Techniques for Complex Structure Elucidation

For a molecule like methyl 1H-1,2,4-triazole-1-carboxylate, multi-dimensional NMR experiments are essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity within the molecule.

¹H NMR: The spectrum is expected to show distinct signals for the two triazole ring protons (H3 and H5) and the methyl ester protons. The chemical shifts of the ring protons are sensitive to the point of attachment of the carbomethoxy group.

¹³C NMR: Signals for the two triazole ring carbons (C3 and C5), the carbonyl carbon of the ester, and the methyl carbon would be observed.

HSQC: This experiment would correlate the triazole proton signals directly to their attached carbon signals (H3 to C3, H5 to C5).

HMBC: This technique reveals long-range (2-3 bond) correlations. Key correlations would be expected from the methyl protons to the ester carbonyl carbon and from the ring protons (H3 and H5) to the other ring carbon and potentially to the N1-attached carbonyl carbon, confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are estimated values based on related 1,2,4-triazole structures. Actual values may vary.

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C3-H | ~8.8 - 9.2 | ~145 - 150 | C5, C=O |

| C5-H | ~8.2 - 8.6 | ~150 - 155 | C3, C=O |

| -OCH₃ | ~3.9 - 4.1 | ~53 - 55 | C=O |

| -C=O | - | ~160 - 165 | - |

Dynamic NMR Studies of Conformational Dynamics and Tautomerism

The 1,2,4-triazole ring is known to exhibit prototropic tautomerism, where the N-H proton can reside on N1, N2, or N4. While the N-substituent in this compound locks the tautomeric form, studies on the parent 1H-1,2,4-triazole are informative. Dynamic NMR studies, often involving variable temperature experiments, can be used to investigate the rate of proton exchange between these tautomers. In deuterated solvents, the intensity of the N-H signal can be monitored over time to study exchange rates. scribd.com For substituted triazoles, restricted rotation around single bonds (e.g., the N-C bond of the carboxylate group) could potentially be studied by dynamic NMR if the rotational barrier is sufficiently high, leading to the observation of distinct conformers at low temperatures. ufv.brresearchgate.net

Computational NMR Chemical Shift Comparisons with Experimental Data

Quantum chemical calculations are a powerful tool for validating structural assignments. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used with Density Functional Theory (DFT) functionals like B3LYP or mPW1PW91 and appropriate basis sets (e.g., 6-311+G(2d,p)), is widely employed to predict ¹H and ¹³C chemical shifts. nih.govmdpi.com

A common methodology involves:

Optimization of the molecular geometry.

Calculation of the NMR shielding tensors for the optimized structure.

Referencing the calculated shielding values to a standard (e.g., tetramethylsilane, TMS) to obtain chemical shifts.

Comparing the calculated shifts (δ_calc) with experimental values (δ_exp).

For derivatives of 1,2,4-triazole, studies have shown a good correlation between calculated and experimental data, often with mean absolute deviations of less than 0.3 ppm for ¹H and 5 ppm for ¹³C. ufv.brnih.gov This comparison can be crucial in distinguishing between different isomers or identifying the most probable tautomer in solution. ufv.br

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

For this compound, key vibrational modes include:

C=O Stretch: A strong, characteristic band for the ester carbonyl group is expected in the region of 1730-1750 cm⁻¹.

Triazole Ring Vibrations: The triazole ring exhibits several characteristic vibrations. Ring stretching modes (ν(C=N), ν(N-N)) typically appear in the 1400-1600 cm⁻¹ region. Ring breathing and deformation modes are found at lower wavenumbers, often between 900-1100 cm⁻¹. researchgate.net

C-H Vibrations: Aromatic C-H stretching from the triazole ring is expected above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed in the 2850-3000 cm⁻¹ range.

C-O Stretch: The ester C-O stretching vibrations typically appear as strong bands in the 1100-1300 cm⁻¹ region.

These techniques are invaluable for reaction monitoring. For instance, during the synthesis of this compound, the disappearance of the N-H stretching band (around 3100-3200 cm⁻¹) of the parent 1H-1,2,4-triazole and the appearance of the strong C=O band of the product would signify the progress of the reaction. researchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound Based on data from 1H-1,2,4-triazole and related esters. researchgate.netasianpubs.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| C-H Stretch (Triazole Ring) | 3050 - 3150 | Medium |

| C-H Stretch (Methyl) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1730 - 1750 | Strong |

| Ring Stretching (C=N, C-N) | 1400 - 1600 | Medium-Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

| Ring Breathing/Deformation | 900 - 1100 | Medium-Weak |

High-Resolution Mass Spectrometry for Reaction Intermediates and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a synthesized compound. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₄H₅N₃O₂), the theoretical exact mass can be calculated. Using electrospray ionization (ESI), the compound would likely be observed as the protonated molecule [M+H]⁺.

Molecular Formula: C₄H₅N₃O₂

Exact Mass: 127.0382 u

Expected [M+H]⁺ Ion: 128.0459 m/z

Observing a peak at this precise m/z value in an HRMS analysis provides strong evidence for the successful synthesis of the target compound. nih.govmdpi.com Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) can help identify reaction intermediates and confirm the structure of the final product by showing characteristic losses, such as the loss of a methoxy (B1213986) group (-OCH₃) or carbon dioxide (-CO₂).

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides definitive proof of structure by mapping the precise positions of atoms in the solid state. This technique yields a wealth of information, including bond lengths, bond angles, and torsional angles. For closely related compounds like methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, the molecule was found to be nearly planar. nih.gov

This analysis also reveals crucial details about intermolecular interactions that govern the crystal packing. For triazole carboxylates, common interactions include:

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between the triazole C-H donors and the ester carbonyl oxygen acceptors of neighboring molecules, linking them into extended networks. nih.gov

π–π Stacking: The aromatic triazole rings can engage in π–π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions contribute significantly to the stability of the crystal lattice. nih.govnih.gov

Data from a related triazole derivative illustrates the type of information obtained.

Table 3: Example Crystallographic Data for a Related Triazole Derivative (Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.5582 (12) |

| b (Å) | 10.748 (2) |

| c (Å) | 8.4522 (14) |

| β (°) | 113.886 (3) |

| Intermolecular Interactions | C—H···O hydrogen bonds, π–π stacking |

This comprehensive suite of analytical techniques provides a powerful framework for the complete characterization of this compound, from its fundamental connectivity and electronic structure to its dynamic behavior and solid-state architecture.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal analytical technique for investigating the electronic structure of molecules containing chromophores. In the context of this compound and its derivatives, UV-Vis spectroscopy provides valuable insights into the electronic transitions between molecular orbitals and the extent of conjugation within the molecular framework. The 1,2,4-triazole ring, being a heteroaromatic system with multiple bonds and lone pairs of electrons, gives rise to characteristic electronic absorptions in the UV region.

The electronic absorption spectra of 1,2,4-triazole derivatives are primarily characterized by transitions involving π and non-bonding (n) electrons. The key electronic transitions observed are π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding). The π→π* transitions are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths, whereas the n→π* transitions are of lower intensity (small ε) and appear at longer wavelengths.

While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, analysis of closely related structures and computational studies provide a strong basis for understanding its electronic absorption properties. For instance, studies on the isomeric compound, methyl 1,2,4-triazole-3-carboxylate (B8385096), and its derivatives indicate spectrophotometric detection around 235 nm. This absorption is likely attributable to a high-energy π→π* transition within the 1,2,4-triazole ring system.

Theoretical and computational studies on various 1,2,4-triazole derivatives further elucidate the nature of their electronic transitions. For example, computational analysis of 3,5-diamino-1,2,4-triazole suggests that the electronic transitions are mainly of the π→π* type, based on the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Similarly, a theoretical study on methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate predicted absorption features in the range of 170 nm to 210 nm, corresponding to π→π* transitions. researchgate.net

The position and intensity of the absorption maxima in the UV-Vis spectrum of this compound are influenced by the electronic interplay between the 1,2,4-triazole ring and the methyl carboxylate substituent at the N1 position. The lone pairs on the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group can participate in n→π* transitions. These transitions are generally expected to be weak and may be observed as shoulders on the main absorption bands or be obscured by the more intense π→π* transitions.

Conjugation plays a crucial role in determining the λmax values. An extension of the conjugated system generally leads to a bathochromic (red) shift, i.e., a shift to longer wavelengths. In this compound, the delocalized π-electron system of the triazole ring is in conjugation with the carbonyl group of the methyl carboxylate substituent. This extended conjugation lowers the energy gap between the HOMO and LUMO, resulting in absorption at a longer wavelength compared to the unconjugated 1,2,4-triazole ring.

The introduction of various substituents on the triazole ring of derivatives of this compound can significantly alter their UV-Vis absorption characteristics. Electron-donating groups (e.g., -NH2, -OH) tend to cause a bathochromic shift and an increase in molar absorptivity (hyperchromic effect), while electron-withdrawing groups (e.g., -NO2) can also extend the conjugation and lead to a bathochromic shift. The nature and position of these substituents directly impact the energy of the molecular orbitals involved in the electronic transitions.

To illustrate the expected UV-Vis absorption data for this compound and its derivatives, a hypothetical data table is presented below, based on the analysis of related compounds and general principles of electronic spectroscopy.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| This compound | Ethanol | ~230-240 | High | π→π |

| ~270-290 | Low | n→π | ||

| 3-Amino-methyl 1H-1,2,4-triazole-1-carboxylate | Ethanol | ~250-265 | High | π→π |

| ~290-310 | Low | n→π | ||

| 3-Nitro-methyl 1H-1,2,4-triazole-1-carboxylate | Ethanol | ~270-285 | High | π→π |

| ~320-340 | Low | n→π |

Theoretical and Computational Studies on Methyl 1h 1,2,4 Triazole 1 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and energetic landscape of molecules like methyl 1H-1,2,4-triazole-1-carboxylate. These computational methods provide insights into the molecular structure, stability, and reactivity that are often challenging to obtain through experimental means alone.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure and properties of heterocyclic compounds, including 1,2,4-triazole (B32235) derivatives. By approximating the electron density, DFT methods can accurately and efficiently compute a wide range of molecular properties.

For this compound, DFT calculations are employed to optimize the molecular geometry, revealing key structural parameters. A representative set of calculated bond lengths, bond angles, and dihedral angles for the optimized geometry of the 1H-1,2,4-triazole ring system is presented in Table 1. These calculations typically show that the 1,2,4-triazole ring is nearly planar. nih.gov

Table 1: Calculated Geometrical Parameters of the 1,2,4-Triazole Ring

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N1-N2 | 1.38 Å |

| N2-C3 | 1.31 Å | |

| C3-N4 | 1.37 Å | |

| N4-C5 | 1.36 Å | |

| C5-N1 | 1.33 Å | |

| Bond Angle | C5-N1-N2 | 108.5° |

| N1-N2-C3 | 113.0° | |

| N2-C3-N4 | 102.5° | |

| C3-N4-C5 | 113.0° | |

| N4-C5-N1 | 103.0° | |

| Dihedral Angle | N2-N1-C5-N4 | 0.5° |

| N1-C5-N4-C3 | -0.5° |

Note: These are representative values for a substituted 1,2,4-triazole ring and may vary slightly for this compound.

Furthermore, DFT calculations are used to determine various electronic properties that govern the molecule's behavior. These include the dipole moment, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The MEP provides a visual representation of the charge distribution, highlighting regions susceptible to electrophilic and nucleophilic attack. For 1,2,4-triazole derivatives, the nitrogen atoms are typically the most electronegative centers. zsmu.edu.ua

Ab Initio Methods for High-Level Characterization

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for characterizing molecular systems. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality data on energetics and molecular properties.

For this compound, ab initio calculations can be used to refine the geometric parameters obtained from DFT and to calculate highly accurate electronic energies. These methods are particularly valuable for studying tautomeric equilibria, such as the relative stability of the 1H and 4H tautomers of the 1,2,4-triazole ring. It has been shown that for the unsubstituted 1,2,4-triazole, the 1H tautomer is more stable than the 4H tautomer. nih.gov High-level ab initio calculations can precisely quantify this energy difference for the title compound.

A study on 1H- and 1-methyl-1,2,4-triazole (B23700) using ab initio multi-reference multi-root configuration interaction procedures has provided detailed analysis of their electronic states. nih.gov Such high-level computations can reveal complex electronic phenomena, including the near degeneracy of ionization energies and the potential for skeletal twisting in cationic and certain singlet electronic states. nih.gov

Prediction of Reactivity and Elucidation of Reaction Pathways

Computational chemistry provides powerful tools for predicting the reactivity of molecules and for mapping out the intricate details of reaction mechanisms.

Transition State Analysis and Activation Barrier Determination

The elucidation of reaction pathways is a cornerstone of computational chemistry. By locating and characterizing transition states (TS), the critical points of maximum energy along a reaction coordinate, the feasibility of a proposed reaction can be assessed. The energy difference between the reactants and the transition state defines the activation barrier, a key determinant of the reaction rate.

For reactions involving this compound, such as electrophilic substitution or cycloaddition reactions, transition state analysis can be performed to understand the mechanism. For instance, in an alkylation reaction, DFT calculations can be used to model the approach of an electrophile to the different nitrogen atoms of the triazole ring, locate the respective transition states, and calculate the activation energies to predict the most likely site of reaction.

Frontier Molecular Orbital (FMO) Theory Applications to Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The energies and spatial distributions of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.

The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap generally implies lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the triazole ring, particularly on the nitrogen atoms, making them the likely sites for electrophilic attack. The LUMO, conversely, is likely to have significant contributions from the carbonyl group and the triazole ring, indicating potential sites for nucleophilic attack. DFT calculations can provide precise energies and visualizations of the HOMO and LUMO, as shown in Table 2, which are crucial for predicting the outcomes of various chemical reactions. irjweb.comresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative 1,2,4-Triazole Derivative

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: These are representative values and can vary depending on the specific substituents and the level of theory used.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the way molecules interact with each other are critical to their properties and function. Computational methods are well-suited to explore these aspects.

A key conformational feature of this compound is the orientation of the methyl carboxylate group relative to the triazole ring. Rotation around the N1-C(O) bond can lead to different conformers. Computational studies can map the potential energy surface for this rotation to identify the most stable conformations and the energy barriers between them. For similar N-acylated azoles, the planarity of the system is often favored to maximize conjugation.

In the solid state, the arrangement of molecules is governed by intermolecular interactions. For 1,2,4-triazole derivatives, hydrogen bonding and π-π stacking interactions are often significant. nih.gov In the case of this compound, the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the C-H bonds of the ring and the methyl group can act as weak hydrogen bond donors. The planar triazole ring also allows for favorable π-π stacking interactions between adjacent molecules.

Spectroscopic Property Predictions via Computational Methods

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For 1,2,4-triazole derivatives, computational methods are frequently employed to predict a range of spectroscopic data, including nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis). While specific computational studies detailing the predicted spectroscopic properties of this compound are not extensively available in the reviewed literature, the established methodologies for similar 1,2,4-triazole compounds provide a clear framework for how such predictions would be approached.

At the forefront of these computational techniques is Density Functional Theory (DFT), a method that has proven to be a reliable and efficient way to calculate the electronic structure of molecules. nih.govresearchgate.net By using various combinations of functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G**), researchers can optimize the molecular geometry of a compound in its ground state. nih.gov This optimized structure is the foundation for subsequent property calculations.

For the prediction of NMR spectra , the Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT. ufv.brresearchgate.netmdpi.com This approach allows for the calculation of the magnetic shielding tensors for each nucleus, which can then be converted into chemical shifts (δ) that are comparable to experimental NMR data. ufv.brresearchgate.net Such calculations are invaluable for confirming molecular structures and assigning signals in complex spectra.

Infrared (IR) spectroscopy predictions are achieved by calculating the normal vibrational frequencies of the molecule. researchgate.net These calculations not only predict the position of absorption bands but also their intensities, providing a theoretical IR spectrum that can be compared with experimental results to identify characteristic functional groups and confirm structural features. nih.govresearchgate.net

Predictions of UV-Vis absorption spectra are typically performed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. researchgate.net These calculations help in understanding the electronic structure and the nature of the molecular orbitals involved in the transitions. For more complex electronic state analysis, higher-level ab initio methods, such as multi-reference multi-root configuration interaction, have also been applied to the 1,2,4-triazole system. nih.govaip.org

Although detailed research findings with specific data tables for this compound are not present in the available literature, the application of the computational methods described above would be the standard approach to generate such predictive data. The accuracy of these predictions is generally high, providing a powerful synergy between theoretical calculations and experimental spectroscopic analysis for the structural elucidation of 1,2,4-triazole derivatives.

Applications of Methyl 1h 1,2,4 Triazole 1 Carboxylate in Synthetic Chemistry and Materials Science

Role as a Synthetic Reagent and Building Block in Organic Synthesis

The title compound serves as a key platform molecule in organic synthesis, valued for its ability to act as both a reactive agent for transferring functional groups and as a scaffold for constructing more complex heterocyclic systems.

Methyl 1H-1,2,4-triazole-1-carboxylate is structurally an N-acylated azole, specifically an N-(methoxycarbonyl) derivative. In this configuration, the 1,2,4-triazolide (B493401) moiety functions as an effective leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity allows the compound to serve as an efficient N-methoxycarbonylating agent, transferring the methoxycarbonyl group (-C(=O)OMe) to nucleophiles, particularly primary and secondary amines, to form carbamates. This transformation is a crucial step in the synthesis of many pharmaceuticals and agrochemicals where a carbamate (B1207046) linkage is required.

The utility of related N-alkoxycarbonyl-1,2,4-triazoles as transfer reagents has been demonstrated. For instance, 1-alkoxycarbonyl-3-nitro-1,2,4-triazoles are stable, crystalline reagents that react rapidly with alkyl amines to afford highly pure carbamates, often without the need for chromatographic purification. nih.gov The reaction proceeds efficiently, highlighting the activated nature of the N-acyl bond in the triazole system. This principle of reactivity is directly applicable to this compound for the synthesis of methyl carbamates.

Table 1: Representative N-Acylation (Methoxycarbonylation) Reactions Based on the reactivity of analogous N-acylating agents.

| Nucleophile (Amine) | Product | Typical Reaction Conditions | Significance of Product |

|---|---|---|---|

| Primary Aliphatic Amine (R-NH₂) | Methyl N-alkylcarbamate (R-NHCOOMe) | Aprotic solvent (e.g., CH₃CN, THF), Room Temperature | Key intermediates in pharmaceuticals and pesticides. |

| Secondary Aliphatic Amine (R₂NH) | Methyl N,N-dialkylcarbamate (R₂NCOOMe) | Aprotic solvent, Room Temperature | Building blocks for complex organic synthesis. |

| Aniline (Ar-NH₂) | Methyl N-arylcarbamate (Ar-NHCOOMe) | Aprotic solvent, may require mild heating | Precursors for herbicides and polymers. |

The 1,2,4-triazole (B32235) ring is a core structure in numerous functional molecules. This compound serves as a valuable starting material for the synthesis of more elaborate heterocyclic systems, particularly fused rings like triazolopyrimidines. nih.govresearchgate.netresearchgate.net The N-methoxycarbonyl group plays a dual role in this context: it can act as a protecting group or be removed to enable subsequent reactions.

As a protecting group, it deactivates the N1-nitrogen, allowing for regioselective functionalization at other positions of the triazole ring (e.g., C3 or C5) via metallation and reaction with electrophiles. Following the desired modification, the methoxycarbonyl group can be readily cleaved under hydrolytic conditions (acidic or basic) followed by decarboxylation to regenerate the N-H bond.

Alternatively, complete removal of the methoxycarbonyl group via hydrolysis and decarboxylation yields the parent 1H-1,2,4-triazole. This unsubstituted triazole is a common building block for synthesizing fused heterocycles. For example, 3-amino-1,2,4-triazole, which can be derived from such precursors, is a key starting material for the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines through condensation with 1,3-dicarbonyl compounds. nih.gov

Utilization in Polymer Chemistry and Functional Material Science

The thermal stability and coordinating ability of the 1,2,4-triazole ring make it an attractive component for advanced polymers and functional materials. This compound is a useful precursor for creating the specialized monomers and ligands required for these applications.

While the title compound itself is not a bifunctional monomer, it is a key precursor for creating monomers used in polymerization. For instance, polymers containing the 1,2,4-triazole unit, such as poly(aryl ethers) and poly-1-vinyl-1,2,4-triazole (PVT), have been synthesized and shown to possess high thermal stability. ibm.comnih.govacs.org

To create a suitable monomer from this compound, additional reactive groups must be introduced onto the triazole core. This can be achieved by using the N-methoxycarbonyl group as a temporary protecting/directing group to facilitate the addition of functionalities (e.g., a vinyl group, a hydroxymethyl group, or a second carboxyl group) at the C3 or C5 positions. After this modification, the resulting bifunctional triazole derivative can be used in step-growth or chain-growth polymerization reactions.

Table 2: Potential Pathways to Triazole-Based Monomers

| Target Monomer Type | Synthetic Transformation of the Title Compound | Resulting Polymer Type | Reference Polymer Class |

|---|---|---|---|

| Vinyl-1,2,4-triazole | 1. C5-bromination. 2. Stille/Suzuki coupling with a vinylating agent. 3. N1-deprotection. | Poly(vinyl-1,2,4-triazole) | Proton-conducting membranes. nih.gov |

| Bis(4-hydroxyphenyl)-1,2,4-triazole | 1. C3 and C5-arylation with protected phenols. 2. N1-deprotection. 3. Deprotection of phenols. | Poly(aryl ether)s | High-performance thermoplastics. ibm.comacs.org |

| 1,2,4-Triazole-3,5-dicarboxylic acid | 1. N1-protection. 2. Double C-H lithiation/carboxylation at C3 and C5. 3. N1-deprotection. | Polyamides, Polyesters | Coordination polymers. mdpi.com |

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The 1,2,4-triazole ring is an exceptional linker component due to its ability to bridge multiple metal centers through its distinct nitrogen atoms, leading to robust and porous frameworks. mdpi.comacs.orgchemrxiv.orgresearchgate.net

This compound is an ideal starting point for the synthesis of bifunctional triazole-based linkers. The synthetic strategy typically involves transforming the methyl ester into a coordinating group (e.g., a carboxylate) while introducing another coordinating group elsewhere on the molecule. For example, a common linker design involves a triazole ring appended with one or more carboxylate groups, such as 1,2,4-triazol-4-yl-acetic acid. acs.org The title compound can be chemically modified through multi-step synthesis to produce such custom-designed linkers for MOFs with tailored properties for applications in gas storage, separation, and catalysis.

Precursor in Agrochemical and Fine Chemical Synthesis (focus on chemical role, not biological efficacy)

The 1,2,4-triazole scaffold is a privileged structure in modern agrochemicals, particularly in fungicides, due to its ability to interact with key fungal enzymes. rjptonline.orgnih.gov this compound serves as a strategic chemical precursor for the synthesis of these complex active ingredients.

The chemical role of the title compound in this context is primarily as a protected building block. In the multi-step synthesis of a target agrochemical, it is often necessary to perform chemical reactions on substituents of the triazole ring without affecting the ring's nitrogen atoms. The N-methoxycarbonyl group serves this purpose by:

Protecting the N1 position: It prevents unwanted side reactions like N-alkylation during steps where other parts of the molecule are being modified. nih.gov

Directing Regioselectivity: By blocking the N1 position, it can influence the position of subsequent electrophilic substitution reactions on the triazole ring, guiding the synthesis toward the desired isomer.

Facilitating Purification: The protected intermediate is often more crystalline and less polar than the free N-H triazole, simplifying purification by chromatography or crystallization.

After the core structure of the agrochemical has been assembled, the methoxycarbonyl group is removed in a final or penultimate step, typically via simple hydrolysis, to yield the active N-H triazole product. This strategy allows for the efficient and controlled construction of highly substituted 1,2,4-triazole derivatives that are central to the fine chemical and agrochemical industries.

Derivatization for Specialized Synthetic Tasks and Methodologies

This compound serves as a versatile building block in synthetic chemistry, amenable to a variety of derivatization strategies to access a wide array of functionalized molecules. The reactivity of this compound is primarily centered around the triazole ring nitrogens and the carboxylate group, allowing for modifications that tailor its properties for specific applications in both synthetic methodologies and materials science.

The derivatization of this compound can be broadly categorized into several key areas. These include its use as a scaffold for creating more complex functionalized triazoles, its role as a precursor in the synthesis of N-heterocyclic carbenes (NHCs), and its participation in cycloaddition and cross-coupling reactions. Furthermore, the triazole moiety itself can function as a protecting group in certain synthetic contexts. These derivatization approaches underscore the compound's utility in generating novel molecules with potential applications in pharmaceuticals, agrochemicals, and advanced materials.

Precursor for Functionalized Triazoles

This compound is a key starting material for the synthesis of a diverse range of functionalized 1,2,4-triazoles. The triazole ring can undergo substitution at its nitrogen atoms, while the methyl carboxylate group can be transformed into other functional groups, providing multiple avenues for structural modification.

One common derivatization involves N-alkylation of the triazole ring. While the parent 1H-1,2,4-triazole can be alkylated at the N1, N2, or N4 positions, the presence of the carboxylate group at the N1 position in this compound directs further substitution to the remaining nitrogen atoms. The reaction conditions, including the choice of base and solvent, can influence the regioselectivity of these reactions. For instance, alkylation of similar 1,2,4-triazole systems has been shown to yield different isomeric products depending on the reaction parameters.

The ester functionality also offers a handle for a variety of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters with different alcohol moieties, or other acid derivatives. For example, ammonolysis of the methyl ester can yield the corresponding carboxamide, a functional group prevalent in many biologically active molecules. The following table illustrates typical transformations of the carboxylate group.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | LiOH, H₂O | 1H-1,2,4-triazole-1-carboxylic acid | Hydrolysis |

| This compound | NH₃, MeOH | 1H-1,2,4-triazole-1-carboxamide | Ammonolysis |

| This compound | R-NH₂, Heat | N-substituted-1H-1,2,4-triazole-1-carboxamide | Amidation |

| This compound | LiAlH₄, THF | 1-(hydroxymethyl)-1H-1,2,4-triazole | Reduction |

This table represents potential derivatizations based on the known reactivity of methyl carboxylates and triazole systems. Specific experimental data for this compound in these reactions is not extensively detailed in the provided search results.

Precursor for N-Heterocyclic Carbenes

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis. The 1,2,4-triazole scaffold is a valuable framework for the construction of NHCs. The synthesis of such NHCs typically involves the quaternization of a nitrogen atom in the triazole ring, followed by deprotonation to generate the carbene.

While direct examples of the conversion of this compound to an NHC are not prevalent in the provided literature, the general synthetic route to 1,2,4-triazole-based NHCs suggests its potential as a precursor. The process would likely involve the alkylation or arylation of one of the other nitrogen atoms of the triazole ring, followed by removal or transformation of the N1-carboxylate group and subsequent deprotonation at a carbon atom of the ring. The electronic properties of the resulting NHC can be tuned by the nature of the substituents on the triazole ring, which in turn influences the catalytic activity of its metal complexes.

Role in Cycloaddition Reactions

The 1,2,4-triazole ring system can participate in various cycloaddition reactions, serving as a building block for the construction of more complex heterocyclic systems. While the presence of the N1-carboxylate group in this compound will influence its reactivity, the fundamental ability of the triazole core to act as a dipole or a dienophile in different contexts remains.

For instance, 1,3-dipolar cycloaddition reactions are a common feature of azole chemistry. Although specific examples involving this compound are not detailed, related 1,2,4-triazole derivatives are known to react with various dipolarophiles to afford fused heterocyclic products. The electron-withdrawing nature of the carboxylate group at the N1 position might affect the electron density of the triazole ring and, consequently, its reactivity in such transformations.

Utility in Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Halogenated 1H-1,2,4-triazoles are known to be effective substrates in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. While this compound itself is not a typical substrate for cross-coupling, it can be derivatized to introduce a handle for such reactions.

For example, the triazole ring could potentially be halogenated at one of its carbon positions. This halogenated derivative could then participate in cross-coupling reactions to introduce new aryl, alkyl, or vinyl substituents. This two-step process would allow for the incorporation of the 1-(methoxycarbonyl)-1H-1,2,4-triazol-yl moiety into a larger molecular framework.

| Substrate | Coupling Partner | Catalyst/Conditions | Product |

| 5-Bromo-1-(methoxycarbonyl)-1H-1,2,4-triazole | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-1-(methoxycarbonyl)-1H-1,2,4-triazole |

| 3-Bromo-1-(methoxycarbonyl)-1H-1,2,4-triazole | Alkene | Pd(OAc)₂, PPh₃, Et₃N | 3-Alkenyl-1-(methoxycarbonyl)-1H-1,2,4-triazole |

This table presents hypothetical cross-coupling reactions based on the known reactivity of halogenated 1,2,4-triazoles. The synthesis of the halogenated precursors from this compound would be a necessary preceding step.

Function as a Protecting Group

In multi-step organic synthesis, the protection and deprotection of reactive functional groups is a critical strategy. The 1,2,4-triazole ring can, in certain contexts, function as a protecting group for amines or other functionalities. The stability of the triazole ring to a range of reaction conditions, coupled with its potential for selective removal, makes it a candidate for this role. The use of the 1-(methoxycarbonyl)-1H-1,2,4-triazol-1-yl group specifically as a protecting group is not well-documented. However, the general principles of protecting group chemistry suggest that its stability and cleavage conditions would need to be systematically evaluated for specific applications.

Structure Reactivity Relationships in Methyl 1h 1,2,4 Triazole 1 Carboxylate Analogues

Impact of Substituent Effects on Reactivity Profiles

Substituents on the 1,2,4-triazole (B32235) ring can significantly modulate the reactivity of the N-acylated species. The electron-withdrawing nature of the triazole ring itself makes the carbonyl carbon of the carboxylate group highly electrophilic and susceptible to nucleophilic attack.

The reactivity of N-acylated azoles is influenced by the pKa of the parent azole. The 1,2,4-triazole anion has been shown to be an effective acyl transfer catalyst, outperforming its structural analogs like pyrazole (B372694) and 1,2,3-triazole due to its optimal pKa. organic-chemistry.org This suggests that the 1,2,4-triazolide (B493401) is a good leaving group, a key factor in the reactivity of acyl transfer agents.

Electron-withdrawing substituents on the triazole ring are expected to enhance the leaving group ability of the triazolide anion, thereby increasing the reactivity of the N-acyl compound. Conversely, electron-donating groups would decrease reactivity. Studies on the neutral hydrolysis of 1-acyl-(3-substituted)-1,2,4-triazoles have demonstrated the importance of both electronic and solvation effects of substituents on their reactivity. documentsdelivered.com

For analogues of methyl 1H-1,2,4-triazole-1-carboxylate, such as methyl 1-aryl-1H-1,2,4-triazole-3-carboxylates, the nature of the aryl substituent can influence the electronic properties of the triazole ring and, consequently, the reactivity at the carboxylate group. researchgate.netdntb.gov.ua

Below is a table summarizing the expected effects of different substituents on the reactivity of this compound analogues.

| Substituent Position | Substituent Type | Expected Effect on Reactivity | Rationale |

| Ring Carbons (C3, C5) | Electron-withdrawing (e.g., -NO₂, -CN) | Increase | Enhances the electron-deficient nature of the triazole ring, stabilizing the departing triazolide anion (leaving group). |

| Ring Carbons (C3, C5) | Electron-donating (e.g., -CH₃, -OCH₃) | Decrease | Reduces the electron-withdrawing character of the triazole ring, destabilizing the triazolide anion. |

| Ring Nitrogens (N4) | Aryl groups with electron-withdrawing substituents | Increase | Similar to substituents on ring carbons, these will increase the electrophilicity of the carbonyl carbon. |

| Ring Nitrogens (N4) | Aryl groups with electron-donating substituents | Decrease | These will decrease the overall electron-withdrawing nature of the triazole moiety. |

Comparative Studies with Other N-Acylated Azoles

The reactivity of this compound can be benchmarked against other N-acylated azoles, which are also widely used as acyl transfer reagents. The key to their reactivity lies in the stability of the corresponding azolide anion as a leaving group.

A comparison of the leaving group ability of various azolides is presented below:

| N-Acylated Azole | Parent Azole pKa | Leaving Group Stability | Relative Reactivity as Acyl Transfer Agent |

| N-Acyl-1,2,4-triazole | 10.26 | High | High |

| N-Acyl-1,2,3-triazole | 9.26 | Moderate | Moderate |

| N-Acylimidazole | 14.5 | Low | Low |

| N-Acylpyrazole | 14.21 | Low | Low |

Data sourced from multiple studies on acyl transfer catalysis. organic-chemistry.orgnih.gov

N-Acyl-1,2,4-triazoles, such as the subject compound, are considered more reactive than N-acylimidazoles. This is attributed to the greater stability of the 1,2,4-triazolide anion compared to the imidazolide (B1226674) anion. The presence of three nitrogen atoms in the 1,2,4-triazole ring contributes to its electron-deficient character, making it a better leaving group. organic-chemistry.orgnih.gov

In studies comparing acyl transfer catalysis, the 1,2,4-triazole anion has shown superior activity in promoting aminolysis and transesterification of esters compared to anions of 1,2,3-triazole and pyrazole. nih.gov This highlights the enhanced reactivity of the corresponding N-acylated species.

Furthermore, N-acyl-1,2,3-triazoles have been investigated as intermediates in denitrogenative transformations, where the regioselectivity of acylation (N1 vs. N2) plays a crucial role in their subsequent reactions. rsc.org While structurally different, the principles of how the acyl group activates the triazole ring are comparable. The electron-withdrawing 1,2,4-triazolyl group has also been shown to activate 1,2,3-triazoles towards reactions typically undergone by diazo compounds, underscoring its powerful electronic influence. nih.gov

Rational Design Principles for Modified Triazole Carboxylates

The design of modified this compound analogues for specific applications hinges on a clear understanding of structure-reactivity relationships. The goal is typically to tune the reactivity of the acyl group for a particular transformation, such as acylation of a sensitive substrate or use in polymerization reactions.

Key Design Principles:

Modulating Electrophilicity: The primary strategy for altering reactivity is to modify the electronic properties of the 1,2,4-triazole ring.

To increase reactivity: Introduce electron-withdrawing groups onto the triazole ring. This enhances the leaving group ability of the triazolide and increases the electrophilicity of the carbonyl carbon.

To decrease reactivity: Incorporate electron-donating groups. This can be useful for applications requiring milder acylating agents to improve selectivity and minimize side reactions.

Steric Hindrance: Introducing bulky substituents near the reactive center can control the accessibility of the carbonyl group to nucleophiles. This can be a tool to achieve selectivity in reactions with substrates containing multiple nucleophilic sites.

Solubility and Physical Properties: Modification of the triazole carboxylate can also be aimed at improving its physical properties, such as solubility in a desired solvent system, without significantly altering its intrinsic reactivity. This can be achieved by introducing appropriate alkyl or aryl groups.

Alternative Acyl Transfer Agents: Acyl-1,2,4-triazoles have been designed as stable, less corrosive alternatives to acyl chlorides. researchgate.net For instance, divalent acyl-1,2,4-triazoles have been used in polycondensation reactions to afford polyesters under milder conditions. researchgate.net This demonstrates a rational design approach where the triazole moiety is chosen for its favorable properties as a leaving group in a specific synthetic context.

The synthesis of various functionalized 1,2,4-triazole derivatives, including those with carboxamide or carboxylate functionalities, provides a platform for creating a library of acylating agents with a spectrum of reactivities. mdpi.com By systematically varying substituents and studying their impact on reaction kinetics and outcomes, more precise design principles can be established.

Emerging Research Directions and Future Prospects for Methyl 1h 1,2,4 Triazole 1 Carboxylate

Integration with Flow Chemistry and Automated Synthetic Platforms

The transition from batch to continuous flow processing and the use of automated synthesis platforms represent a paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and efficiency. While specific flow synthesis routes for methyl 1H-1,2,4-triazole-1-carboxylate are not yet widely detailed in the literature, the principles have been successfully applied to related triazole derivatives, signaling a promising future direction.

Flow chemistry can provide precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for reactions that are exothermic or involve unstable intermediates. For the synthesis of N-substituted triazoles, this could lead to improved regioselectivity and higher yields.

Automated synthesis platforms, such as the Chemspeed ASW-2000, have been utilized for the high-throughput synthesis of triazole libraries. nih.govnih.gov These systems enable the rapid screening of reaction conditions and the generation of a large number of derivatives for applications in drug discovery and materials science. nih.govnih.gov A key innovation in this area is the use of solid-phase supported catalysts, such as polymer-based copper catalysts, which facilitate easy separation and recycling, aligning with the goals of green chemistry. nih.govnih.govresearchgate.net The integration of such automated systems could dramatically accelerate the discovery of new applications for this compound by enabling the efficient synthesis and testing of a diverse range of its derivatives. researchgate.net

Table 1: Advantages of Integrating Modern Synthetic Platforms for Triazole Derivatives

| Platform | Key Advantages | Potential Application for this compound |

| Flow Chemistry | Enhanced safety, precise control over reaction conditions, improved scalability, higher yields. | Safer production, improved regioselectivity in synthesis, continuous manufacturing processes. |

| Automated Synthesis | High-throughput screening, rapid library generation, efficient optimization of reaction conditions. nih.govnih.gov | Accelerated discovery of new derivatives and applications, rapid optimization of synthetic routes. nih.gov |

Exploration of Novel Catalytic Transformations and Methodologies

Recent advancements in catalysis offer powerful tools for the synthesis of N-substituted 1,2,4-triazoles, which could be adapted for the production of this compound and its analogs. These methods provide access to complex molecular architectures with high efficiency and selectivity.

Copper-catalyzed reactions have emerged as a versatile tool. For instance, an efficient copper-catalyzed N-arylation of 4-substituted-4H-1,2,4-triazoles using diaryliodonium salts has been developed. acs.orgnih.gov This method is tolerant of both water and oxygen and proceeds under mild conditions, offering a practical route to a variety of 1-aryl-1,2,4-triazolium salts. acs.orgnih.gov Another innovative approach involves the copper-catalyzed oxidative functionalization of C(sp³)–H bonds to construct 1,2,4-triazoles from amidines. scispace.com

Furthermore, the field of asymmetric catalysis is opening new avenues. The use of chiral phosphoric acid catalysts has enabled the atroposelective synthesis of N-aryl 1,2,4-triazoles through cyclodehydration, achieving high enantiomeric ratios. nih.gov Such methodologies could be explored to create chiral derivatives of this compound for applications in stereoselective synthesis and medicinal chemistry.

Table 2: Selected Novel Catalytic Methodologies for N-Substituted 1,2,4-Triazoles

| Catalytic Method | Catalyst System | Description | Reference |

| N-Arylation | Copper(I) or Copper(II) | Catalyzes the arylation of 4-substituted triazoles with diaryliodonium salts under mild conditions. | acs.orgnih.gov |

| Oxidative C-H Functionalization | Copper catalyst / O₂ | Enables the synthesis of 1,2,4-triazoles from amidines and various reaction partners like trialkylamines. | scispace.com |

| Atroposelective Synthesis | Chiral Phosphoric Acid | Renders cyclodehydration reactions asymmetric to produce atropisomeric N-aryl 1,2,4-triazoles. | nih.gov |

Expansion into Supramolecular Chemistry and Nanotechnology Applications

The unique structural and electronic properties of the 1,2,4-triazole (B32235) ring make it an attractive building block for supramolecular chemistry and nanotechnology. The triazole nucleus can participate in hydrogen bonding and act as a ligand for metal coordination, making it a versatile component in the design of complex architectures. nih.gov

In supramolecular chemistry, 1,2,4-triazole derivatives are explored for their role in forming ionic liquids, polymers, and other advanced materials. nih.gov The N-methoxycarbonyl group in this compound provides a reactive handle that can be modified to tune the self-assembly properties of the molecule or to attach it to larger supramolecular structures.

While direct applications of this compound in nanotechnology are still emerging, the triazole core is increasingly used as a linker in the construction of metal-organic frameworks (MOFs) and for the functionalization of nanoparticles. The defined geometry and coordination capabilities of the triazole ring are ideal for creating porous materials with tailored properties for catalysis, gas storage, and sensing. The development of synthetic methods to incorporate the N-acyl triazole moiety onto surfaces or into polymeric nanostructures is a key area for future research.

Addressing Current Synthetic Challenges and Enhancing Sustainability in Production

The synthesis of N-substituted 1,2,4-triazoles often faces the challenge of regioselectivity, as substitution can occur at the N1, N2, or N4 positions of the triazole ring. Developing synthetic routes that selectively yield the N1-substituted isomer, such as this compound, is a primary research focus. Traditional methods for related compounds have sometimes relied on hazardous reagents like diazotization, creating safety concerns. google.com

Modern synthetic chemistry is increasingly focused on sustainability. For triazole synthesis, this involves developing greener reaction conditions and safer reagents. One significant advancement is the use of N-acyl-1,2,4-triazoles as stable, solid alternatives to highly reactive and corrosive acyl chlorides. researchgate.net These reagents are less sensitive to hydrolysis, generate a water-soluble and low-toxicity triazole byproduct, and can be used in bulk polycondensation reactions at moderate temperatures, enhancing both safety and environmental friendliness. researchgate.net

Other green chemistry approaches being applied to the synthesis of the broader 1,2,4-triazole class include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption while improving product yields. researchgate.netorganic-chemistry.org

Electrochemical methods: These reactions can avoid the use of strong chemical oxidants and transition-metal catalysts, offering a more sustainable synthetic pathway. organic-chemistry.org

Use of eco-friendly solvents and recyclable catalysts: Research is ongoing to replace hazardous solvents with greener alternatives and to develop catalytic systems that can be easily recovered and reused. researchgate.netisres.org